Cas no 1775467-13-4 (1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine)
![1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine structure](https://ja.kuujia.com/scimg/cas/1775467-13-4x500.png)
1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine 化学的及び物理的性質
名前と識別子
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- 1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Methanone, (2,5-difluorophenyl)[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl]-
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- インチ: 1S/C21H19F2N3O2/c22-16-6-7-18(23)17(13-16)21(27)26-10-8-14(9-11-26)12-19-24-20(25-28-19)15-4-2-1-3-5-15/h1-7,13-14H,8-12H2
- InChIKey: VMBWOGOXMWEJER-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC(F)=CC=C1F)(N1CCC(CC2ON=C(C3=CC=CC=C3)N=2)CC1)=O
1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-7022-5MG |
1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1775467-13-4 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | BS-7022-20MG |
1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1775467-13-4 | >90% | 20mg |
£76.00 | 2023-04-21 | |
Key Organics Ltd | BS-7022-100MG |
1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1775467-13-4 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | BS-7022-1MG |
1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1775467-13-4 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | BS-7022-10MG |
1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1775467-13-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | BS-7022-50MG |
1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1775467-13-4 | >90% | 50mg |
£102.00 | 2025-02-09 |
1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidineに関する追加情報
1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine: A Comprehensive Overview
The compound 1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS No. 1775467-13-4) is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a difluorobenzoyl group and an oxadiazole moiety. The combination of these functional groups makes it a versatile molecule with diverse applications in drug design and material science.
Recent studies have highlighted the importance of difluorobenzoyl groups in enhancing the pharmacokinetic properties of drugs. The presence of fluorine atoms in the benzoyl group not only increases the lipophilicity of the molecule but also improves its stability against metabolic degradation. This makes 1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine an attractive candidate for drug development, particularly in the design of bioavailable and long-lasting therapeutic agents.
The oxadiazole ring in this compound is another key feature that contributes to its unique properties. Oxadiazoles are known for their ability to act as hydrogen bond donors and acceptors, which can significantly influence the molecule's interactions with biological targets. Recent research has shown that oxadiazole-containing compounds exhibit potent anti-inflammatory and antioxidant activities. In the case of 1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, this moiety may play a critical role in modulating its pharmacological effects.
The piperidine ring serves as a rigid scaffold that provides structural integrity to the molecule. Piperidines are widely used in drug design due to their ability to form hydrogen bonds and their compatibility with various functional groups. In this compound, the piperidine ring is substituted with both the difluorobenzoyl and oxadiazole groups, creating a highly functionalized structure that can interact with multiple biological targets.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-y)methyl]piperidine using environmentally friendly methods. For instance, researchers have developed catalytic cross-coupling reactions that allow for the precise assembly of complex molecules like this one. These methods not only improve yield but also reduce waste, making them more sustainable for large-scale production.
In terms of pharmacological applications, 1-(2,5-difluorobenzoyl)-4-[ (3 - phenyl - 1 , 2 , 4 - oxadiazol - 5 - yl ) methyl ] piperidine has shown promise as a potential lead compound for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with key enzymes involved in amyloid-beta formation makes it a valuable candidate for further investigation.
Moreover, computational studies have revealed that this compound exhibits excellent binding affinity to various G-protein coupled receptors (GPCRs). This suggests that it could be developed into a potent antagonist or agonist for treating conditions such as hypertension or chronic pain. Current research is focused on optimizing its bioavailability and reducing potential off-target effects.
In conclusion, 1-(2 , 5 - difluoro benzoyl ) - 4 - [ ( 3 - phenyl - 1 , 2 , 4 - oxadiazol - 5 - yl ) methyl ] piperidine ( CAS No . 1775467 - 13 - 4 ) is a multifaceted compound with significant potential in drug discovery and development . Its unique structure , combined with recent advances in synthetic and computational chemistry , positions it as a promising lead compound for addressing unmet medical needs . Further research will undoubtedly unlock its full therapeutic potential .
1775467-13-4 (1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine) 関連製品
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